molecular formula C6H8N2OS B13317731 Methyl 2-methyl-1,3-thiazole-5-carboximidate

Methyl 2-methyl-1,3-thiazole-5-carboximidate

Cat. No.: B13317731
M. Wt: 156.21 g/mol
InChI Key: IXZXHKMWWIKAAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-1,3-thiazole-5-carboximidate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-1,3-thiazole-5-carboximidate typically involves the reaction of 2-methyl-1,3-thiazole-5-carboxylic acid with methanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

2-methyl-1,3-thiazole-5-carboxylic acid+methanolMethyl 2-methyl-1,3-thiazole-5-carboximidate+water\text{2-methyl-1,3-thiazole-5-carboxylic acid} + \text{methanol} \rightarrow \text{this compound} + \text{water} 2-methyl-1,3-thiazole-5-carboxylic acid+methanol→Methyl 2-methyl-1,3-thiazole-5-carboximidate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-1,3-thiazole-5-carboximidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Methyl 2-methyl-1,3-thiazole-5-carboximidate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-1,3-thiazole-5-carboximidate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. The thiazole ring’s aromaticity allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1,3-thiazole-5-carboxylic acid
  • 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
  • 2-Mercapto-5-methyl-1,3,4-thiadiazole

Uniqueness

Methyl 2-methyl-1,3-thiazole-5-carboximidate stands out due to its specific functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

methyl 2-methyl-1,3-thiazole-5-carboximidate

InChI

InChI=1S/C6H8N2OS/c1-4-8-3-5(10-4)6(7)9-2/h3,7H,1-2H3

InChI Key

IXZXHKMWWIKAAM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)C(=N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.